molecular formula C10H17NO5 B050080 (2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid CAS No. 125292-93-5

(2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid

Cat. No. B050080
M. Wt: 231.25 g/mol
InChI Key: ZGEUBGPBYKPRFI-BBVRLYRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid, also known as CMP, is a chiral amino acid that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

(2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid exerts its effects through various mechanisms, including the modulation of gene expression, inhibition of enzyme activity, and regulation of cellular signaling pathways. It has been shown to regulate the expression of genes involved in inflammation, oxidative stress, and cell growth. (2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid also inhibits the activity of enzymes involved in the production of reactive oxygen species and lipid peroxidation. Additionally, (2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid modulates various cellular signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway.

Biochemical And Physiological Effects

(2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. It has also been shown to regulate glucose and lipid metabolism, improve insulin sensitivity, and reduce blood pressure. Additionally, (2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid has been shown to have neuroprotective effects and improve cognitive function.

Advantages And Limitations For Lab Experiments

(2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid has several advantages for lab experiments, including its stability, solubility, and chiral nature. However, its high cost and limited availability can be a limitation for some experiments.

Future Directions

There are several future directions for (2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid research, including the development of new synthesis methods, the investigation of its potential applications in regenerative medicine, and the exploration of its role in the gut microbiome. Additionally, further research is needed to elucidate the molecular mechanisms underlying (2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid's effects and to optimize its therapeutic potential.
Conclusion
In conclusion, (2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid is a chiral amino acid with potential applications in various fields, including medicine, agriculture, and food industry. Its anti-inflammatory, antioxidant, and anti-tumor properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.

Synthesis Methods

(2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid can be synthesized through various methods, including asymmetric synthesis, enzymatic synthesis, and chemical synthesis. Asymmetric synthesis involves the use of chiral catalysts or reagents to create enantiomerically pure (2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between the substrate and the reactant. Chemical synthesis involves the use of chemical reactions to produce (2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid.

Scientific Research Applications

(2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food industry. In medicine, (2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. It has also been used as a drug delivery system due to its ability to form stable complexes with metal ions. In agriculture, (2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid has been used as a growth promoter for plants and animals. In the food industry, (2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid has been used as a flavor enhancer and a preservative.

properties

CAS RN

125292-93-5

Product Name

(2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

(2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H17NO5/c1-10(2,16)6-4-11-8(9(14)15)5(6)3-7(12)13/h5-6,8,11,16H,3-4H2,1-2H3,(H,12,13)(H,14,15)/t5-,6+,8-/m0/s1

InChI Key

ZGEUBGPBYKPRFI-BBVRLYRLSA-N

Isomeric SMILES

CC(C)([C@@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O)O

SMILES

CC(C)(C1CNC(C1CC(=O)O)C(=O)O)O

Canonical SMILES

CC(C)(C1CNC(C1CC(=O)O)C(=O)O)O

synonyms

1'-hydroxykainic acid

Origin of Product

United States

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